Nicoboxil

Description

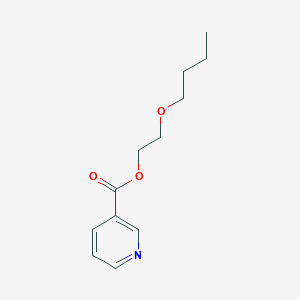

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRISIINLJVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057635 | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13912-80-6, 1322-29-8 | |

| Record name | 2-Butoxyethyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicoboxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nicoboxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicoboxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOBOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSD5B9US0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanistic Interplay of Nicoboxil and the Prostaglandin Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicoboxil, a potent vasodilatory agent, is clinically established as a topical rubefacient, primarily for the relief of musculoskeletal pain. Its therapeutic efficacy is almost exclusively realized in combination with nonivamide, a synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the term "analgesic" is often associated with the inhibition of prostaglandin synthesis, the precise mechanism of this compound's action within this critical inflammatory cascade remains poorly elucidated. This technical guide diverges from the hypothesis of direct cyclooxygenase (COX) inhibition. Instead, it presents a comprehensive analysis of the indirect, yet functionally significant, interplay between this compound-induced vasodilation, nonivamide-mediated TRPV1 activation, and the prostaglandin pathway. We will explore the intricate crosstalk where TRPV1 activation can influence local inflammatory mediators and, conversely, how prostaglandins sensitize TRPV1 channels, creating a critical feedback loop in nociception. This guide provides field-proven experimental protocols to dissect these complex interactions and offers a nuanced perspective on the compound's mechanism of action, grounded in the principles of counter-irritation and synergistic neurovascular modulation.

Part 1: this compound and its Synergistic Role in Topical Analgesia

This compound: A Profile of a Cutaneous Vasodilator

This compound (2-butoxyethyl nicotinate) is an ester of nicotinic acid.[1] Its primary pharmacological action upon topical application is potent vasodilation, leading to a localized increase in blood flow. This effect manifests as erythema (reddening of the skin) and a sensation of warmth, classifying this compound as a classic rubefacient.[2][3] The hyperemic effect induced by this compound is notably rapid in onset.[3] While the exact molecular target for its vasodilatory action is not fully characterized, it is understood to be a key component of its therapeutic effect in topical pain relief formulations.

The Clinical Imperative: Combination with Nonivamide

In clinical practice, this compound is predominantly formulated with nonivamide, a synthetic capsaicinoid.[2][3][4][5] Nonivamide is a potent agonist of the TRPV1 receptor, a non-selective cation channel primarily expressed on nociceptive sensory neurons.[1][6][7] Activation of TRPV1 by stimuli such as heat (>43°C), protons (acidic pH), or chemical agonists like capsaicin and nonivamide leads to a burning pain sensation.[8][9]

The combination is synergistic; this compound provides a rapid onset of vasodilation and warmth, while nonivamide induces a more intense and sustained thermal sensation and subsequent desensitization of sensory nerve endings.[1][3] This dual-action profile has proven effective for the temporary relief of various musculoskeletal pains, including arthritis and muscular aches.[2][10][11]

Part 2: The Prostaglandin Synthesis Cascade in Cutaneous Tissue

Cyclooxygenase (COX) Isozymes: The Gatekeepers of Prostanoid Synthesis

Prostaglandins are lipid autacoids that play a central role in mediating inflammation, pain, and fever.[12][13] They are synthesized from arachidonic acid, which is released from the cell membrane by phospholipases. The conversion of arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2) is catalyzed by the cyclooxygenase (COX) enzymes.[14][15]

-

COX-1: This is a constitutively expressed isoform found in most tissues. It is responsible for the synthesis of prostaglandins that mediate vital physiological functions, including gastric protection and renal blood flow.[15]

-

COX-2: This isoform is typically expressed at low levels in healthy tissue but is significantly upregulated by pro-inflammatory stimuli, such as cytokines and growth factors, at sites of inflammation.[15] Its products are major contributors to inflammatory pain and edema.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily by inhibiting these COX enzymes.[16][17]

Prostaglandin E2 (PGE2): A Key Mediator of Cutaneous Inflammation

Within the skin, various prostaglandins are synthesized and contribute to the inflammatory response.[18][19] Prostaglandin E2 (PGE2) is particularly significant, acting as a potent vasodilator, increasing vascular permeability, and sensitizing peripheral nerve endings to other noxious stimuli, thereby lowering the pain threshold.[12][13] These actions are mediated through its binding to specific E-prostanoid (EP) receptors on target cells.[12][20]

Diagram: The Prostaglandin Synthesis Pathway

Caption: The Arachidonic Acid Cascade to Prostaglandin Synthesis.

Part 3: The Indirect Mechanism: TRPV1-Prostaglandin Crosstalk

Direct evidence for this compound's inhibition of COX enzymes is absent in the current scientific literature. The primary analgesic mechanism of the this compound/nonivamide combination is therefore best understood through the lens of counter-irritation and the complex interplay between TRPV1 signaling and local inflammatory mediators like prostaglandins.

The Prostaglandin-TRPV1 Sensitization Loop

A crucial aspect of inflammatory pain is the sensitization of nociceptors. Prostaglandins, particularly PGE2 and PGI2, are powerful sensitizing agents.[21] They bind to their respective receptors (e.g., EP and IP receptors) on sensory neurons, triggering intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[22][23] These kinases phosphorylate the TRPV1 channel, which dramatically lowers its temperature activation threshold and increases its sensitivity to other agonists.[21][22][23] This means that in an inflammatory environment rich in prostaglandins, TRPV1 can be activated at normal body temperature, contributing to spontaneous pain and thermal hyperalgesia.[22] Furthermore, PGE2 has been shown to potentiate TRPV1 activity by stimulating its synthesis and transport to the neuron's cell surface.[24]

TRPV1 Activation and Prostaglandin Synthesis

The crosstalk is bidirectional. While the primary effect of nonivamide is neuronal stimulation and subsequent desensitization, activation of TRPV1 on certain immune cells can influence the inflammatory milieu. For example, in neutrophils, TRPV1-mediated calcium influx can lead to the synthesis of prostaglandins, potentially amplifying the local inflammatory response.[8] Activation of TRPV1 can also trigger the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings, which contribute to "neurogenic inflammation" and can further sensitize surrounding cells.[9]

Diagram: The TRPV1 and Prostaglandin Sensitization Feedback Loop

Caption: Bidirectional crosstalk between TRPV1 and Prostaglandins.

Part 4: Experimental Methodologies for Interrogation

To rigorously investigate the relationship between this compound, nonivamide, and prostaglandin synthesis, a multi-faceted experimental approach is required.

Diagram: Overall Experimental Workflow

Caption: Workflow for Investigating this compound's Effect on Prostaglandins.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

-

Causality & Objective: This assay directly tests the hypothesis that this compound or nonivamide acts as a classical NSAID by inhibiting COX enzymes.[25][26] Using purified recombinant enzymes isolates the interaction to the drug and the enzyme, removing confounding cellular factors.[26] This provides a definitive "yes/no" answer to the question of direct enzymatic inhibition.

-

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing cofactors hematin, glutathione, and epinephrine.

-

Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare stock solutions of this compound, nonivamide, and a positive control inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) in DMSO. Create a serial dilution series for each test compound.

-

-

Enzyme Reaction:

-

In a 96-well plate, add assay buffer to each well.

-

Add the vehicle (DMSO) or varying concentrations of test compounds/controls.

-

Add the COX-1 or COX-2 enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[25]

-

-

Substrate Addition & Termination:

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a short, defined reaction time (e.g., 2 minutes at 37°C).

-

Terminate the reaction by adding a strong acid (e.g., 1 M HCl).

-

-

Detection:

-

The product of the reaction, PGH2, is unstable and is typically converted to a more stable product for measurement. Quantify the amount of PGE2 produced using a validated ELISA kit (as described in Protocol 3) or by LC-MS/MS.[26]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[26]

-

-

Protocol 2: Prostaglandin Release from Human Skin Explants

-

Causality & Objective: This protocol moves from a simplified enzymatic system to a complex, physiologically relevant tissue model.[18] It allows for the assessment of the net effect of the test compounds on prostaglandin biosynthesis and release, integrating cellular uptake, metabolism, and any indirect signaling effects within the native tissue environment.

-

Methodology:

-

Tissue Procurement and Culture:

-

Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.

-

Prepare full-thickness skin explants using a sterile 4-mm biopsy punch.

-

Place explants in a 24-well plate containing serum-free culture medium (e.g., DMEM) and allow them to equilibrate overnight at 37°C, 5% CO2.

-

-

Inflammatory Challenge (Optional):

-

To study effects in an inflammatory context, pre-treat explants with an inflammatory stimulus like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression.

-

-

Treatment:

-

Replace the medium with fresh medium containing the vehicle (e.g., 0.1% DMSO), this compound, nonivamide, the this compound/nonivamide combination, or a positive control (e.g., Indomethacin) at various concentrations.

-

-

Sample Collection:

-

Incubate for a defined period (e.g., 24 hours).

-

At the end of the incubation, carefully collect the culture medium from each well.

-

Add a COX inhibitor (e.g., Indomethacin at 10 µg/mL) to the collected supernatant immediately to prevent ex vivo prostaglandin synthesis.[27]

-

Centrifuge the supernatant to remove cellular debris and store at -80°C until analysis.

-

-

Protocol 3: Quantification of Prostaglandin E2 (PGE2) by Competitive ELISA

-

Causality & Objective: This protocol provides a robust and widely used method for accurately quantifying the concentration of PGE2 in the biological samples generated in Protocol 2.[27][28] The competitive immunoassay format offers high sensitivity and specificity.

-

Methodology:

-

Plate Preparation:

-

Use a 96-well microplate pre-coated with an antibody that captures a primary anti-PGE2 antibody (e.g., goat anti-mouse IgG).

-

-

Competitive Reaction:

-

Add PGE2 standards, quality controls, and the collected skin explant supernatants (from Protocol 2) to the appropriate wells.

-

Add a fixed amount of PGE2 conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP or Alkaline Phosphatase - AP) to each well.

-

Add a limited amount of a primary monoclonal anti-PGE2 antibody to each well.

-

Incubate the plate (e.g., 2 hours at room temperature) to allow the sample/standard PGE2 and the enzyme-conjugated PGE2 to compete for binding to the primary antibody.

-

-

Washing:

-

Wash the plate multiple times with a wash buffer to remove all unbound reagents.

-

-

Substrate Development:

-

Add a chromogenic substrate solution (e.g., TMB for HRP) to each well. The enzyme bound to the plate will convert the substrate, leading to color development.

-

Incubate for a defined time (e.g., 30 minutes) in the dark.

-

-

Stopping and Reading:

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the concentration of the PGE2 standards.

-

Use the standard curve to interpolate the concentration of PGE2 in the unknown samples.

-

-

Part 5: Data Interpretation and Future Directions

Hypothetical Data Summary

The following tables represent plausible outcomes from the described experimental protocols, designed for comparative analysis.

Table 1: Hypothetical IC50 Values from In Vitro COX Inhibition Assay

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Control) | >100 | 0.05 | >2000 |

| This compound | >200 | >200 | N/A |

| Nonivamide | >200 | >200 | N/A |

An IC50 value >200 µM is typically considered inactive.

Table 2: Hypothetical PGE2 Concentration in Skin Explant Supernatant (pg/mL)

| Treatment Group | Baseline (No LPS) | Inflamed (+LPS) |

| Vehicle Control | 150 ± 25 | 1200 ± 150 |

| Indomethacin (10 µM) | 45 ± 10 | 180 ± 30 |

| This compound (50 µM) | 145 ± 30 | 1150 ± 180 |

| Nonivamide (10 µM) | 160 ± 28 | 1350 ± 200* |

| This compound + Nonivamide | 155 ± 35 | 1280 ± 210 |

*A slight, statistically non-significant increase might be observed due to TRPV1-mediated neurogenic inflammation.

Synthesizing the Evidence: A Re-evaluation of the Mechanism

Based on the existing literature and the hypothetical data, the mechanism of action for the this compound/nonivamide combination on prostaglandin-mediated pain is not one of direct inhibition.

-

Lack of Direct COX Inhibition: The results from the in vitro enzymatic assay (Table 1) would strongly suggest that neither this compound nor nonivamide directly inhibits COX-1 or COX-2. This differentiates their action from that of NSAIDs.

-

No Reduction in Tissue-Level Prostaglandin Synthesis: The skin explant data (Table 2) would corroborate the in vitro findings, showing no significant reduction in either basal or inflammation-induced PGE2 production.

-

The Counter-Irritant and Neuromodulatory Hypothesis: The primary mechanism is therefore one of potent counter-irritation and sensory neuromodulation.

-

This compound initiates rapid vasodilation, increasing blood flow and producing a sensation of warmth. This may contribute to the "gate control" theory of pain, where non-painful thermal and tactile stimuli can override the transmission of pain signals to the brain.

-

Nonivamide provides a powerful activation of TRPV1 channels on nociceptive fibers. This initially causes a strong burning sensation that acts as a potent counter-irritant. Crucially, prolonged activation leads to desensitization of these channels and nerve endings, reducing their ability to transmit pain signals, including those sensitized by prostaglandins.[6][29]

-

In essence, the combination does not stop the production of the inflammatory signal (prostaglandins) but instead powerfully interferes with its transmission and perception at the peripheral nerve level.

Future Research Directions

-

Vasodilation and Mediator Washout: Investigate whether the intense, this compound-induced hyperemia can accelerate the local clearance ("washout") of prostaglandins and other inflammatory mediators from the tissue, thereby indirectly reducing their local concentration and effect.

-

TRPV1 and Immune Cell Crosstalk: Further characterize the synthesis of prostaglandins by skin-resident immune cells (e.g., mast cells, neutrophils) following TRPV1 activation by nonivamide.

-

Central Sensitization: Explore the effects of sustained topical treatment on central pain processing pathways, as peripheral nerve desensitization can have downstream effects on the spinal cord and brain.

Part 6: References

- Riendeau, D., et al. (2001). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology.

- Wikipedia contributors. (2024). TRPV1. Wikipedia, The Free Encyclopedia.

- Moriyama, T., et al. (2005). Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins. Molecular Pain, 1, 3.

- Pabbidi, R. M., et al. (2008). TRPV1 Receptors and Signal Transduction. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades. Boca Raton (FL): CRC Press/Taylor & Francis.

- Jäger, A. K., et al. (2007). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 70(8), 1269-1273.

- Ziboh, V. A., et al. (1974). Biosynthesis of Prostaglandin E 2 in Human Skin: Subcellular Localization and Inhibition by Unsaturated Fatty Acids and Anti-Inflammatory Drugs. Journal of Lipid Research, 15(5), 456-460.

- Pairet, M., & van Ryn, J. (1999). Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors. Drugs of Today, 35(4-5), 251-265.

- Samad, A., et al. (2018). TRPV1: A Potential Drug Target for Treating Various Diseases. International Journal of Molecular Sciences, 19(11), 3374.

- Beran, V., et al. (1983). Prostaglandin E1 in normal human skin: methodological evaluation, topographical distribution and data related to sex and age. Archives of Dermatological Research, 275(1), 9-13.

- Greaves, M. W., & McDonald-Gibson, W. (1972). Prostaglandin biosynthesis by human skin and its inhibition by corticosteroids. British Journal of Pharmacology, 46(1), 172-175.

- Pharmaoffer. (n.d.). This compound API Suppliers. Pharmaoffer.com.

- Hsieh, Y., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 89-96.

- Riendeau, D., et al. (2001). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate.

- Gréen, K., et al. (1978). Methods for quantitative estimation of prostaglandins. Advances in Prostaglandin and Thromboxane Research, 5, 15-38.

- National Center for Biotechnology Information. (n.d.). 2-Butoxyethyl 3-pyridinecarboxylate. PubChem Compound Database.

- Patsnap. (n.d.). This compound/Nonivamide - Drug Targets, Indications, Patents. Patsnap Synapse.

- Weiser, T., et al. (2013). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 17(10), 1489-1500.

- Shang, J., et al. (2022). The role of TRPV1 in RA pathogenesis: worthy of attention. Frontiers in Immunology, 13, 1040221.

- Dünnwald, T., et al. (2019). No Influence of Nonivamide-nicoboxil on the Peak Power Output in Competitive Sportsmen. International Journal of Sports Medicine, 40(12), 779-785.

- Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1179-1190.

- International Society of Dermatology. (2025). The Role of Prostaglandin Pathway and EP Receptors in Skin Cancer Development. International Journal of Dermatology.

- Rebecca. (n.d.). What is the mechanism of action of nonivamide?. [Source information incomplete].

- Patsnap. (2024). What is the mechanism of Nonivamide?. Patsnap Synapse.

- ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective receptors and signaling. ResearchGate.

- ResearchGate. (n.d.). Prostanoids synthesis and receptors. ResearchGate.

- Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1179-1190.

- Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. PubMed.

- Moriyama, T., et al. (2005). Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins. Molecular Pain, 1, 3.

- Szallasi, A., & Di Marzo, V. (2000). TRPV1: A Target for Next Generation Analgesics. Trends in Pharmacological Sciences, 21(12), 491-497.

- Robinson, D. R. (1983). Prostaglandins and the mechanism of action of anti-inflammatory drugs. The American Journal of Medicine, 75(4B), 26-31.

- St-Germain, C. W., et al. (2017). Nonivamide, a capsaicin analogue, exhibits anti-inflammatory properties in peripheral blood mononuclear cells and U-937 macrophages. Molecular Nutrition & Food Research, 61(3).

- Li, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology.

- Sigma-Aldrich. (n.d.). Prostaglandin EIA (CS0200) - Bulletin. Sigma-Aldrich.

- Li, S., et al. (2016). Stimulating TRPV1 externalization and synthesis in dorsal root ganglion neurons contributes to PGE2 potentiation of TRPV1 activity and nociceptor sensitization. Molecular Pain, 12.

- R&D Systems. (n.d.). KGE004B - Parameter™ Prostaglandin E2 Immunoassay. R&D Systems.

- Patsnap. (2024). What is Nonivamide used for?. Patsnap Synapse.

- ResearchGate. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs. ResearchGate.

- Catella-Lawson, F. (2003). Cyclooxygenase inhibition and thrombogenicity. The American Journal of Medicine, 115 Suppl 8A, 61S-67S.

- Grosser, T., et al. (2017). Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System. Pharmacological Reviews, 69(3), 333-374.

- Patsnap. (2024). What are Prostaglandin synthases inhibitors and how do they work?. Patsnap Synapse.

- Tetlow, L. C., et al. (2003). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 5(1), R34-R41.

- Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract. Experimental and Toxicologic Pathology, 58(2-3), 163-173.

- Med simplified. (2019, October 18). Prostaglandins : Biosynthesis,function and regulation. YouTube.

- Medico-visuals with Dr. a-k. (2022, June 3). 151. Prostaglandins Eicosanoids. YouTube.

Sources

- 1. Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaoffer.com [pharmaoffer.com]

- 3. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound/Nonivamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. What is the mechanism of action of nonivamide?- Rebecca [sxrebecca.com]

- 7. What is the mechanism of Nonivamide? [synapse.patsnap.com]

- 8. TRPV1 - Wikipedia [en.wikipedia.org]

- 9. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Prostaglandin Pathway and EP Receptors in Skin Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of cyclooxygenase inhibition on the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 18. Biosynthesis of prostaglandin E 2 in human skin: subcellular localization and inhibition by unsaturated fatty acids and anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prostaglandin biosynthesis by human skin and its inhibition by corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Stimulating TRPV1 externalization and synthesis in dorsal root ganglion neurons contributes to PGE2 potentiation of TRPV1 activity and nociceptor sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. resources.rndsystems.com [resources.rndsystems.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. What is Nonivamide used for? [synapse.patsnap.com]

An In-depth Technical Guide to the Molecular Targets of Nicoboxil in Vasodilation Pathways

Introduction: Nicoboxil as a Topical Vasodilator

This compound, the 2-butoxyethyl ester of nicotinic acid, is a potent topical rubefacient agent employed for the symptomatic relief of musculoskeletal pain and discomfort.[1] Its therapeutic efficacy is rooted in its ability to induce localized cutaneous vasodilation, which manifests as erythema (redness) and a sensation of warmth.[1][2][3] This physiological response is believed to function via a counter-irritant mechanism, where the superficial irritation and increased blood flow help to alleviate pain in underlying muscles and joints.[4] While the clinical effects of this compound are well-documented, a comprehensive understanding of its molecular targets and the intricate signaling pathways it modulates is crucial for researchers and drug development professionals seeking to refine and expand upon its therapeutic applications.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced vasodilation. It moves beyond a surface-level description of its effects to dissect the key molecular interactions, from initial enzymatic conversion to the downstream signaling cascades that culminate in vascular smooth muscle relaxation. The guide is structured to provide a logical and experimentally grounded narrative, reflecting the process of scientific inquiry into a drug's mechanism of action.

Part 1: The Primary Mechanism - A Prodrug Approach to Prostaglandin-Mediated Vasodilation

The vasodilatory action of this compound is not direct but rather a consequence of its metabolic conversion in the skin. This compound functions as a prodrug, being hydrolyzed by cutaneous esterases to its active metabolite, nicotinic acid (also known as niacin or vitamin B3), and 2-butoxyethanol. It is the resulting nicotinic acid that initiates the signaling cascade responsible for the observed vasodilation.

The Central Target: GPR109A Receptor Activation

The primary molecular target for the nicotinic acid metabolite of this compound is the G protein-coupled receptor 109A (GPR109A) , also known as HM74A in humans.[5][6][7] This receptor is prominently expressed on the surface of key epidermal cells, namely Langerhans cells and keratinocytes .[5][8][9] The activation of GPR109A by nicotinic acid is the critical initiating event in the vasodilatory pathway.

The Prostaglandin Cascade: From Receptor to Vasodilator

Binding of nicotinic acid to GPR109A on Langerhans cells and keratinocytes triggers a well-defined intracellular signaling cascade that culminates in the synthesis and release of vasodilatory prostanoids.[2][8][10]

-

G-Protein Coupling and Phospholipase A2 Activation: Upon agonist binding, GPR109A activates an intracellular G-protein, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[5][11] This calcium influx is a key trigger for the activation of cytosolic phospholipase A2 (cPLA2).[11]

-

Arachidonic Acid Liberation: Activated cPLA2 translocates to cellular membranes where it catalyzes the hydrolysis of phospholipids, releasing arachidonic acid (AA) into the cytoplasm.[11]

-

Cyclooxygenase (COX) Mediated Synthesis: The liberated arachidonic acid serves as the substrate for cyclooxygenase (COX) enzymes (both COX-1 and COX-2). COX enzymes convert arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2).[12]

-

Prostaglandin D2 and E2 Formation: PGH2 is then rapidly converted into specific prostaglandins by downstream synthases. In Langerhans cells, the primary product is Prostaglandin D2 (PGD2) , while keratinocytes predominantly produce Prostaglandin E2 (PGE2) .[2][5][8][13][14]

The following diagram illustrates this critical signaling pathway from GPR109A activation to prostaglandin synthesis.

Caption: this compound's Prostaglandin-Mediated Vasodilation Pathway

Final Step: Prostaglandin Receptor Activation and Vasodilation

The newly synthesized PGD2 and PGE2 diffuse from the epidermis to the adjacent dermal papillae, where they interact with their respective receptors on vascular smooth muscle cells.[2]

-

PGD2 binds to the DP1 receptor .

-

PGE2 binds to the EP2 and EP4 receptors .

Activation of these receptors leads to smooth muscle relaxation and, consequently, dilation of the dermal capillaries.[2] This increase in local blood flow is the direct cause of the erythema and warmth associated with this compound application.

Part 2: The Role of Transient Receptor Potential (TRP) Channels - An Indirect Effect

Given the thermal sensation (warmth) produced by this compound, a potential role for direct activation of thermosensitive Transient Receptor Potential (TRP) channels, such as TRPV1 (the capsaicin receptor), has been considered.[15] While one study has suggested that nicotinic acid can directly activate TRPV1, the predominant and most well-supported mechanism for this compound's action remains the GPR109A-prostaglandin pathway.[15]

The sensation of warmth is more likely an indirect consequence of the vasodilation itself. The increased blood flow brings warmer blood from the body's core closer to the skin surface, which is then detected by thermosensitive nerve endings. There is currently no strong evidence to suggest that this compound or its metabolites are direct agonists of TRP channels in the same way as its common combination partner, Nonivamide (a potent TRPV1 agonist).[16]

Part 3: Experimental Protocols for Elucidating the Mechanism of Action

To validate the proposed mechanism of a topical vasodilator like this compound, a series of well-defined experiments are required. The following protocols provide a framework for investigating each step of the pathway.

Protocol: In Vitro Skin Permeation and Metabolism Assay

Objective: To confirm the hydrolysis of this compound to nicotinic acid in a skin-like environment.

Methodology:

-

Model: Utilize a Franz diffusion cell system with excised human or porcine skin as the membrane.

-

Application: Apply a defined concentration of this compound in a suitable vehicle to the epidermal side of the skin.

-

Sampling: At predetermined time points, collect samples from the receptor fluid (e.g., phosphate-buffered saline) beneath the skin.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS to quantify the concentrations of both the parent compound (this compound) and its metabolite (nicotinic acid).

-

Causality Check: The disappearance of this compound should correlate with the appearance of nicotinic acid in the receptor fluid over time.

Protocol: Cell-Based Prostaglandin Release Assay

Objective: To demonstrate that nicotinic acid stimulates the release of PGD2 and PGE2 from relevant skin cells.

Methodology:

-

Cell Culture: Culture human epidermal keratinocytes and/or a Langerhans cell line (e.g., MUTZ-3).

-

Stimulation: Treat the cultured cells with varying concentrations of nicotinic acid (or this compound, if esterase activity is present in the culture).

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

Quantification: Measure the concentration of PGD2 and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Validation: To confirm the pathway, pre-treat a subset of cells with a COX inhibitor (e.g., indomethacin or aspirin) before adding nicotinic acid.[2][17] A significant reduction in prostaglandin release in the pre-treated cells would validate the involvement of the COX pathway.

Protocol: Ex Vivo Wire Myography for Vasoreactivity

Objective: To assess the direct vasodilatory effect of the synthesized prostaglandins on isolated blood vessels.

Methodology:

-

Vessel Isolation: Dissect small dermal arterioles from a suitable animal model (e.g., rat or mouse).

-

Mounting: Mount the vessel segments in a wire myograph chamber containing physiological salt solution.

-

Pre-constriction: Induce a stable contraction in the vessels using an agent like phenylephrine or U46619.

-

Treatment: Add cumulative concentrations of PGD2 and PGE2 to the chamber and record the changes in vessel tension.

-

Data Analysis: Plot the concentration-response curve to determine the potency and efficacy of the prostaglandins in inducing relaxation (vasodilation).

-

Causality Check: To demonstrate the role of the respective receptors, repeat the experiment in the presence of specific DP1 and EP4 receptor antagonists. The antagonists should inhibit the vasodilatory response.

The workflow for these validation experiments is summarized in the diagram below.

Caption: Experimental Workflow for Validating this compound's Mechanism

Conclusion

The vasodilatory effect of this compound is a sophisticated, multi-step process initiated by its hydrolysis to nicotinic acid. The core of its mechanism lies in the activation of the GPR109A receptor on epidermal cells, which triggers the synthesis and release of prostaglandins PGD2 and PGE2. These lipid mediators then act as the primary effectors, inducing relaxation of dermal vascular smooth muscle and leading to the clinically observed rubefacient effect. While other mechanisms may play a minor role, the GPR109A-prostaglandin axis represents the central pathway for this compound's therapeutic action. A thorough understanding of this pathway, validated through rigorous experimental protocols, is essential for the future development of targeted and effective topical analgesics.

References

-

Kamler, M., et al. (2008). Proposed mechanism of nicotinic acid-induced vasodilation (flushing). American Journal of Health-System Pharmacy, 65(7), 649-651. [Link]

-

Benyo, Z., et al. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal Langerhans cells. Molecular Pharmacology, 70(6), 1844-1849. [Link]

-

Morrow, J. D., et al. (1989). Identification of skin as a major site of prostaglandin D2 release following oral administration of niacin in humans. Journal of Investigative Dermatology, 92(5), 698-701. [Link]

-

Maciejewski-Lenoir, D., et al. (2006). Pharmacological and Genetic Evidence that GPR109a Mediates Both the Anti-lipolytic and Skin Flushing Effects of Nicotinic Acid. Circulation, 114(Supplement_18), II_829. [Link]

-

Wikipedia contributors. (2023). Rubefacient. Wikipedia, The Free Encyclopedia. [Link]

-

Dunbar, R. L., & Gelfand, J. M. (2010). Seeing red: flushing out instigators of niacin-associated skin toxicity. Journal of Clinical Investigation, 120(9), 3049-3052. [Link]

-

Derry, S., et al. (2014). Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults. Cochrane Database of Systematic Reviews, (11). [Link]

-

Gau, P., et al. (2012). Niacin inhibits skin dendritic cell mobilization in a GPR109A independent manner but has no impact on monocyte trafficking in atherosclerosis. PLoS One, 7(6), e38577. [Link]

-

Song, W. L., et al. (2007). Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. Atherosclerosis, 194(1), 224-230. [Link]

-

Barnsley Area Prescribing Committee. (2023). Rubefacients, benzydamine cream, mucopolysaccharide and cooling products Position Statement. BEST. [Link]

-

Mason, L., et al. (2004). Systematic review of efficacy of topical rubefacients containing salicylates for the treatment of acute and chronic pain. BMJ, 328(7446), 995. [Link]

-

Hanson, J., et al. (2010). Langerhans cells release prostaglandin D2 in response to nicotinic acid. Journal of Investigative Dermatology, 130(3), 853-855. [Link]

-

Zotelli, V. L. C., et al. (2020). Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults. Journal of Venomous Animals and Toxins including Tropical Diseases, 26. [Link]

-

Kaijser, L., et al. (1979). Prostaglandins contribute to the vasodilation induced by nicotinic acid. Prostaglandins, 17(6), 821-830. [Link]

-

Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(5), 1034-1042. [Link]

-

Offermanns, S. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(5), 265-276. [Link]

-

Svedmyr, N., & Harthon, L. (1970). Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. Acta Pharmacologica et Toxicologica, 28(1), 66-74. [Link]

-

Papalazarou, V., et al. (2014). Attenuation of niacin-induced prostaglandin D generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic. Journal of Inflammation Research, 7, 159-168. [Link]

-

Thames, G., et al. (2011). High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. Nutrition and Cancer, 63(6), 959-966. [Link]

-

Narender, T., et al. (2012). Transient Receptor Potential Channels as Targets for Phytochemicals. ACS Chemical Neuroscience, 3(10), 735-750. [Link]

-

Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial. European Journal of Pain, 19(8), 1085-1095. [Link]

-

Blahova, Z., et al. (2016). This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial. Journal of Pain Research, 9, 1221-1230. [Link]

-

van Hecken, A., et al. (2000). Pharmacokinetic-pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. Journal of Clinical Pharmacology, 40(10), 1107-1124. [Link]

-

Gaubitz, M., et al. (2015). Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. European Journal of Pain, 19(8), 1085-1095. [Link]

-

Kido, Y., & Manna, S. K. (2017). Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na + and TRP Channels. Pharmaceuticals, 10(4), 85. [Link]

-

Samad, T. A., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Molecular Biosciences, 9, 872297. [Link]

-

Vay, L., et al. (2014). The pharmacology of TRP channels. British Journal of Pharmacology, 171(10), 2463-2466. [Link]

-

Marshall, P. J., & Lands, W. E. (1987). Constraints on prostaglandin biosynthesis in tissues. Journal of Biological Chemistry, 262(8), 3510-3517. [Link]

-

Le, J., et al. (2022). TRP channels and monoterpenes: Past and current leads on analgesic properties. Frontiers in Molecular Neuroscience, 15, 960138. [Link]

Sources

- 1. Rubefacient - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]

- 4. Salicylate‐containing rubefacients for acute and chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. refp.cohlife.org [refp.cohlife.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI - Seeing red: flushing out instigators of niacin-associated skin toxicity [jci.org]

- 9. Niacin inhibits skin dendritic cell mobilization in a GPR109A independent manner but has no impact on monocyte trafficking in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dissociation of the effects of nicotinic acid on vasodilatation and lipolysis by a prostaglandin synthesis inhibitor, indomethacin, in man. | Semantic Scholar [semanticscholar.org]

Chemical synthesis and purification of Nicoboxil for research

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Nicoboxil for Research Applications

Abstract

This compound (2-butoxyethyl pyridine-3-carboxylate) is a nicotinic acid ester recognized for its potent vasodilatory properties, functioning as a rubefacient by engaging prostaglandin pathways.[1][2][3] Primarily utilized in topical analgesic formulations, often in synergistic combination with nonivamide, it serves as a valuable compound for research in pain management, dermal drug delivery, and the study of topical therapeutic alternatives to systemic anti-inflammatory drugs.[2][4][5] This guide provides a comprehensive, technically-grounded overview of the synthesis, purification, and analytical characterization of this compound, designed for researchers and drug development professionals. The methodologies described are rooted in established chemical principles, emphasizing the causal logic behind experimental choices to ensure reproducibility and high purity of the final compound.

Strategic Approach to this compound Synthesis: Acid-Catalyzed Esterification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification of nicotinic acid with 2-butoxyethanol.[3] This reaction is an equilibrium-controlled process that requires careful management of reaction conditions to drive the synthesis towards a high yield of the desired ester product.

The Underlying Mechanism: Enhancing Electrophilicity

The core of this synthesis involves the nucleophilic attack of the hydroxyl group of 2-butoxyethanol on the carbonyl carbon of nicotinic acid. The reaction is thermodynamically neutral and reversible, necessitating an acid catalyst to accelerate the rate of reaction.

Causality of Catalyst Selection: Strong protic acids such as p-toluenesulfonic acid (PTSA) or sulfuric acid are employed as catalysts.[3] Their function is to protonate the carbonyl oxygen of nicotinic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. Without the catalyst, the reaction would proceed at an impractically slow rate.

Driving the Equilibrium: The Role of Azeotropic Distillation

According to Le Châtelier's principle, the removal of a product from an equilibrium reaction will shift the equilibrium to favor further product formation. In this esterification, water is a key byproduct.

Rationale for Solvent and Apparatus: The reaction is typically conducted in a non-polar solvent like toluene, which forms an azeotrope with water.[6] By performing the reaction under reflux using a Dean-Stark apparatus, the water-toluene azeotrope is continuously distilled out of the reaction mixture. Upon condensation, the water and toluene separate due to their immiscibility, with the denser water being collected in the trap and the lighter toluene returning to the reaction flask. This continuous removal of water is critical for driving the reaction to completion and achieving a high yield of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Nicotinic Acid (1.0 eq)

-

2-Butoxyethanol (1.5 eq)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.05 eq)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Reactor: To the flask, add nicotinic acid, 2-butoxyethanol, a catalytic amount of PTSA, and toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 3-6 hours).[6]

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.

-

Neutralization: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the PTSA catalyst and remove any unreacted nicotinic acid.

-

Aqueous Washes: Subsequently, wash the organic layer with water and then with brine to remove residual salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound product, typically as an oil.

Synthesis Workflow Visualization

Caption: Workflow for the acid-catalyzed synthesis of this compound.

Purification Strategy: Isolating High-Purity this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and residual solvent. A robust purification strategy is essential to isolate this compound at a purity level suitable for research applications (>98%). Column chromatography is the primary and most effective method.[7][8]

Core Technique: Silica Gel Column Chromatography

Principle of Separation: This technique separates compounds based on their differential polarity.[9] A polar stationary phase (silica gel) is used with a less polar mobile phase. Polar compounds adsorb more strongly to the silica and elute later, while non-polar compounds travel through the column more quickly.[7]

Rationale for Use: this compound possesses moderate polarity due to its ester and pyridine functional groups. This allows it to be effectively separated from the more polar nicotinic acid (if any remains) and less polar impurities using a silica gel stationary phase.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a glass column with the slurry to create a uniform stationary phase bed.

-

Sample Loading: Dissolve the crude this compound oil in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[10]

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This gradient ensures that less polar impurities are washed out first, followed by the elution of this compound.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Purity Analysis: Analyze the fractions using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Final Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Purification Data Summary

| Technique | Principle | Stationary Phase | Mobile Phase (Typical) | Key Advantage |

| Column Chromatography | Differential Adsorption (Polarity) | Silica Gel (SiO₂) | Hexane/Ethyl Acetate Gradient | High resolution for separating compounds of varying polarities.[7] |

| Recrystallization | Differential Solubility | N/A (Solid State) | Mixed solvent (e.g., Ethanol/Water) | Effective for removing small amounts of impurities from a solid product; can yield highly pure crystalline material. |

Purification Workflow Visualization

Caption: Step-by-step workflow for the purification of this compound.

Analytical Characterization and Quality Control

Post-purification, a suite of analytical techniques must be employed to confirm the structural identity and assess the purity of the synthesized this compound. This self-validating system ensures the material is suitable for its intended research application.[11][12][13]

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound. A reverse-phase HPLC method is suitable for this compound.[14] In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile and water). This compound will have a characteristic retention time, and the area of its peak relative to the total area of all peaks provides a quantitative measure of purity.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.[15][16]

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the butoxy and ethyl groups, and the terminal methyl group of the butyl chain. The integration and splitting patterns confirm the connectivity of the atoms.

-

¹³C NMR: This spectrum will confirm the presence of all 12 unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the ester group.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[17][18] this compound has a molecular weight of 223.27 g/mol .[3][19] Electrospray ionization (ESI) is a common method that will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 224.28.

Summary of Analytical Techniques

| Technique | Purpose | Expected Result for this compound |

| HPLC (Reverse Phase) | Assess Purity | A single major peak at a specific retention time, with purity >98%.[14] |

| ¹H NMR Spectroscopy | Confirm Structure (Protons) | Characteristic shifts and splitting for aromatic and aliphatic protons.[20][21] |

| ¹³C NMR Spectroscopy | Confirm Structure (Carbons) | 12 distinct signals corresponding to the carbon skeleton, including the ester carbonyl.[22] |

| Mass Spectrometry (ESI-MS) | Confirm Molecular Weight | [M+H]⁺ ion peak at m/z ≈ 224.28.[23][24] |

Conclusion

The synthesis and purification of this compound for research purposes can be reliably achieved through a well-controlled Fischer esterification followed by silica gel column chromatography. The success of this process hinges on a clear understanding of the underlying chemical principles, from the catalytic mechanism that enables the reaction to the polarity-based separation that ensures high purity. By adhering to the detailed protocols and employing a robust suite of analytical techniques for validation, researchers can confidently produce high-quality this compound, enabling further investigation into its therapeutic potential and applications in drug development.

References

- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.

- Decentralised Procedure Public Assessment Report Finalgon 4 mg/g + 25 mg/g Salbe Nonivamide, this compound. Amazon S3.

- 2-Butoxyethyl 3-pyridinecarboxyl

- This compound (1322-29-8, 13912-80-6)

- This compound-impurities.

- Column Chromatography As A Tool For Purific

- Buy this compound | 1322-29-8. Smolecule.

- This compound-impurities | Pharmaffiliates En.

- Supplementry D

- A kind of preparation method of ethyl nicotinate.

- This compound| Products Supplier. Clinivex.

- column chromatography & purific

- Beta-butoxyethyl nicotinate (this compound) API Manufacturers & Suppliers. Pharmaoffer.com.

- 2411312-19-9|2-Butoxyethyl nicotin

- Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chrom

- This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial. PubMed.

- Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. PMC - PubMed Central.

- A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products. PubMed.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Mass spectrometry (MS). Novalix.

- Purifying ionic compounds by flash column chrom

- Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. MDPI.

- NMR spectroscopy in pharmacy. alpaipars.

- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH.

- Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.

- Mass spectrometry in the development of protein biologics. European Pharmaceutical Review.

- NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution. Dalton Transactions (RSC Publishing).

- Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.

- Mass Spectrometry in Advancement of Redox Precision Medicine. PMC - PubMed Central.

- Post-Column Denaturation-Assisted Native Size-Exclusion Chromatography−Mass Spectrometry for Rapid and In-Depth Characteriz

- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor

- Analytical tools for characterizing biopharmaceuticals and the implic

- Elucidating Biosimilars Characterization.

- Application Notes and Protocols for the Purification of Benzyl 2-bromonicotin

- A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products.

- Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction.

Sources

- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 2. 2-Butoxyethyl 3-pyridinecarboxylate | C12H17NO3 | CID 14866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1322-29-8 [smolecule.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. This compound/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]

- 7. column-chromatography.com [column-chromatography.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A Comparative Study on Physicochemical and Analytical Characterizations of Doxil® and its Generic Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. rsc.org [rsc.org]

- 16. alpaipars.com [alpaipars.com]

- 17. Mass spectrometry (MS) - Novalix [novalix.com]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. mdpi.com [mdpi.com]

- 22. NMR spectroscopy and molecular modelling studies of nitrosylcobalamin: further evidence that the deprotonated, base-off form is important for nitrosylcobalamin in solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 23. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mass Spectrometry in Advancement of Redox Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

The Rubefacient Action of Nicoboxil: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Counter-Irritant Principle and the Role of Nicoboxil

The sensation of warmth on the skin following the application of certain topical agents, a phenomenon known as rubefacience, has long been harnessed for the temporary relief of musculoskeletal aches and pains. This effect is rooted in the principle of "counter-irritation," where a mild, localized inflammation and irritation of the skin are induced to alleviate pain in the underlying muscles or joints. This compound, the 2-butoxyethyl ester of nicotinic acid, is a prominent rubefacient that has been utilized in topical analgesic formulations for decades, often in combination with other agents like nonivamide.[1][2] Its vasodilatory properties are central to its therapeutic effect, leading to increased blood flow and a sensation of warmth.[1] Understanding the relationship between the molecular structure of this compound and its rubefacient activity is crucial for the rational design of new, more effective, and safer topical analgesics. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to evaluate its effects.

Mechanism of Action: Prostaglandin-Mediated Vasodilation

The rubefacient and vasodilatory effects of this compound are intrinsically linked to the pharmacology of its parent compound, nicotinic acid (niacin). While the precise mechanism for topically applied this compound has not been fully elucidated, it is widely accepted that its action is mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4]

Upon topical application, this compound penetrates the stratum corneum and is subsequently hydrolyzed by cutaneous esterases to release nicotinic acid and 2-butoxyethanol. The liberated nicotinic acid then interacts with G-protein coupled receptors (GPCRs), specifically GPR109A (also known as HM74A), which are expressed on epidermal Langerhans cells.[3] This receptor activation initiates a signaling cascade that leads to the activation of cyclooxygenase (COX) enzymes and the subsequent synthesis and release of PGD2 and PGE2.[3] These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on the smooth muscle cells of dermal blood vessels, causing vasodilation.[3] This increased blood flow manifests as the characteristic erythema (redness) and sensation of warmth associated with rubefacients.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Structure-Activity Relationship of Nicotinic Acid Esters

The rubefacient and vasodilatory activity of nicotinic acid esters is primarily governed by two key structural features: the nicotinic acid moiety and the ester side chain.

The Nicotinic Acid Pharmacophore

The pyridine ring and the carboxyl group at the 3-position are essential for activity. The nitrogen atom in the pyridine ring and the carboxylate group are crucial for binding to the GPR109A receptor. Modifications to this core structure generally lead to a significant loss of activity.

The Ester Side Chain: A Modulator of Potency and Pharmacokinetics

The nature of the alcohol moiety in the ester side chain plays a critical role in modulating the physicochemical properties of the molecule, which in turn influences its potency, duration of action, and potential for skin irritation.

| Ester Side Chain Modification | Effect on Rubefacient Activity | Rationale |

| Chain Length | Increasing the length of a linear alkyl chain generally enhances lipophilicity. This can improve skin penetration but may also decrease the rate of hydrolysis to the active nicotinic acid. An optimal chain length is necessary for a balance between skin permeation and bioactivation. | |

| Branching | Introduction of branching in the alkyl chain can alter the steric hindrance around the ester linkage, potentially affecting the rate of enzymatic hydrolysis. | |

| Introduction of Ether Linkages | The presence of an ether linkage, as seen in this compound (2-butoxyethyl nicotinate), can influence the molecule's polarity and hydrogen bonding capacity. This can impact its solubility in the skin's lipid matrix and its interaction with cutaneous esterases. |

This compound: A Case Study in SAR

This compound's structure, 2-butoxyethyl pyridine-3-carboxylate, represents a successful optimization of the ester side chain. The butoxyethyl group confers a degree of lipophilicity that allows for efficient penetration of the stratum corneum. The ether linkage may also contribute to a more controlled and sustained release of nicotinic acid upon hydrolysis, leading to a prolonged rubefacient effect compared to simpler alkyl esters. This balance between skin penetration and bioactivation is a key determinant of its clinical efficacy.

Experimental Protocols for Evaluation of Rubefacient Effects

The evaluation of rubefacient activity requires robust and reproducible experimental models. Both in vivo and in vitro methods are employed to quantify the vasodilatory effects of compounds like this compound.

In Vivo Assessment of Rubefacient Activity in Animal Models

A common in vivo model utilizes rodents to measure changes in skin temperature and blood flow following topical application of the test compound.[5]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Hair Removal: Twenty-four hours before the experiment, the dorsal skin of the rats is carefully shaved to ensure direct contact of the topical formulation with the skin.

-

Baseline Measurements: On the day of the experiment, baseline skin temperature and blood flow are measured using a non-contact infrared thermometer and a laser Doppler flowmeter, respectively.

-

Topical Application: A defined amount of the test formulation (e.g., this compound cream or a solution in a suitable vehicle) is applied to a specific area of the shaved dorsal skin. A control group receiving the vehicle alone is also included.

-

Post-application Monitoring: Skin temperature and blood flow are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after application.

-

Data Analysis: The changes in skin temperature and blood flow from baseline are calculated for both the test and control groups. Statistical analysis is performed to determine the significance of the rubefacient effect.

Caption: Workflow for in vivo evaluation of rubefacient activity.

In Vitro Assessment of Vasorelaxant Activity

In vitro models using isolated blood vessel preparations provide a more direct measure of a compound's vasodilatory effects on vascular smooth muscle.[6][7]

Step-by-Step Methodology:

-

Tissue Preparation: Thoracic aortas are carefully dissected from euthanized rats and placed in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Preparation: The aortas are cleaned of adhering connective tissue and cut into rings of approximately 2-3 mm in width.

-

Organ Bath Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine to induce a stable contraction.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or its active metabolite, nicotinic acid) are added to the organ bath. The resulting relaxation of the aortic rings is recorded.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of the vasodilator.

Summary and Future Perspectives

The rubefacient effect of this compound is a direct consequence of its bioconversion to nicotinic acid in the skin and the subsequent prostaglandin-mediated vasodilation. The structure-activity relationship of this compound and other nicotinic acid esters highlights the critical role of the ester side chain in modulating the pharmacokinetic properties of these compounds, thereby influencing their efficacy and safety profile. The 2-butoxyethyl ester of this compound appears to provide a favorable balance of lipophilicity for skin penetration and a controlled rate of hydrolysis for sustained activity.

Future research in this area could focus on the synthesis and evaluation of novel this compound analogs with modified ester side chains to further optimize the therapeutic index. For instance, the incorporation of different ether or branched alkyl chains could lead to compounds with enhanced skin penetration, more favorable hydrolysis kinetics, and reduced potential for skin irritation. Furthermore, a deeper understanding of the specific cutaneous esterases involved in the bioactivation of this compound could open up new avenues for prodrug design. The continued application of robust in vivo and in vitro screening models will be essential in guiding these drug discovery efforts and in the development of the next generation of safe and effective topical rubefacients.

References

-

Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. NIH. [Link]

-

Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

-

Proposed mechanism of nicotinic acid-induced vasodilation (flushing). ResearchGate. [Link]

-

Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway. The Journal of Nutritional Biochemistry. [Link]

-

Nicotinamide-inhibited vasoconstriction: lack of dependence on agonist signalling pathways. PubMed. [Link]

-

Human Vascular Microphysiological System for in vitro Drug Screening. NIH. [Link]

-

Research Progress in the Construction and Application of In Vitro Vascular Models. MDPI. [Link]

-

Recent Progress in in vitro Models for Atherosclerosis Studies. Frontiers. [Link]

-

Healthy and diseased in vitro models of vascular systems. Lab on a Chip. [Link]

-

Prostaglandins contribute to the vasodilation induced by nicotinic acid. PubMed. [Link]

-

An animal model of nicotinic-acid-induced vasodilation: effect of haloperidol, caffeine and nicotine upon nicotinic acid response. PubMed. [Link]

-

Development of an In Vitro Blood Vessel Model Using Autologous Endothelial Cells Generated from Footprint-Free hiPSCs to Analyze Interactions of the Endothelium with Blood Cell Components and Vascular Implants. NIH. [Link]

-

Efficacy and safety of this compound/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial. PubMed Central. [Link]

-

Nicotinic acetylcholine receptor signaling in atherogenesis. PubMed. [Link]

-

Synthesis and Antitumor Activity of Structural Analogues of the Epipodophyllotoxins. PubMed. [Link]

-

Nicotinic acid: an old drug with a promising future. NIH. [Link]

-

Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. ResearchGate. [Link]

-

Hemi-synthesis and biological activity of new analogues of podophyllotoxin. PubMed. [Link]

-